molecular formula C5H7BrN2S B6157290 [(5-bromo-1,3-thiazol-2-yl)methyl](methyl)amine CAS No. 933692-71-8

[(5-bromo-1,3-thiazol-2-yl)methyl](methyl)amine

Cat. No.: B6157290
CAS No.: 933692-71-8
M. Wt: 207.1
InChI Key:
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Description

(5-bromo-1,3-thiazol-2-yl)methylamine is a chemical compound that features a thiazole ring substituted with a bromine atom at the 5-position and a methylamine group at the 2-position. Thiazole rings are known for their aromaticity and presence in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-1,3-thiazol-2-yl)methylamine typically involves the reaction of 2-bromo-1,3-thiazole with methylamine under controlled conditions. One common method includes the use of thiourea and ethyl 4-bromo-3-oxopentanoate in ethanol, which forms an ester compound during the early stages of synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-bromo-1,3-thiazol-2-yl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-bromo-1,3-thiazol-2-yl)methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-bromo-1,3-thiazol-2-yl)methylamine involves its interaction with biological targets. For instance, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is similar to that of other thiazole derivatives used in anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-bromo-1,3-thiazol-2-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom and a methylamine group on the thiazole ring makes it a versatile intermediate for synthesizing various biologically active compounds .

Properties

CAS No.

933692-71-8

Molecular Formula

C5H7BrN2S

Molecular Weight

207.1

Purity

95

Origin of Product

United States

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